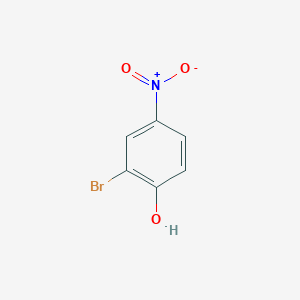

2-Bromo-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212120. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIPFSYBGTWYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207164 | |

| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-59-6 | |

| Record name | 2-Bromo-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5847-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitrophenol (CAS: 5847-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrophenol is a highly functionalized aromatic organic compound with the CAS number 5847-59-6. Characterized by a phenolic ring substituted with both a bromine atom and a nitro group, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure, featuring a reactive halogen, an electron-withdrawing nitro group, and an acidic hydroxyl group, makes it a valuable building block in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its emerging role in drug discovery and development.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO₃ | [2] |

| Molecular Weight | 218.00 g/mol | [] |

| Appearance | White to yellow powder or crystal | [4] |

| Melting Point | 111-115 °C | [] |

| Boiling Point | 298.1 °C at 760 mmHg (Predicted) | [] |

| Density | 1.881 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Methanol. | [4] |

| pKa | 5.36 ± 0.22 (Predicted) | [4] |

| InChI Key | DCIPFSYBGTWYCR-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)O | [2] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (250 MHz, CDCl₃) | δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s) | [5] |

| λmax | 404nm (in NaOH) | [1] |

| IR Spectra | Available through various databases. | [2] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [2] |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the direct bromination of 4-nitrophenol. An alternative synthetic route starting from 2-methoxy-5-nitroaniline has also been described.

Experimental Protocol: Bromination of 4-Nitrophenol

This protocol is based on a well-established method for the synthesis of this compound.[5]

Materials:

-

4-nitrophenol

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

Procedure:

-

Dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) in a suitable reaction vessel.

-

To this solution, add bromine (40 ml) dropwise at room temperature.

-

Stir the solution under a nitrogen atmosphere for 24 hours at room temperature.

-

After 24 hours, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from dichloromethane to obtain the purified this compound.

Expected Outcome: The procedure yields this compound as a solid. The provided ¹H NMR data can be used to confirm the structure of the product.[5]

Alternative Synthesis from 2-Methoxy-5-nitroaniline

A novel synthesis method has been reported starting from 2-methoxy-5-nitroaniline. This process involves a diazotization reaction followed by a Sandmeyer reaction to produce 2-bromo-4-nitroanisole. The anisole derivative is then treated with sodium hydroxide to yield this compound after acidification.[4] This method is reported to be simple, efficient, and suitable for commercial production, with a target product yield of 55.8%.[4]

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively modify its functional groups. For instance, the nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions.

Intermediate in PROTAC Synthesis

A notable application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to induce the degradation of specific proteins.

Example: Synthesis of BMS-986365 Intermediate

In the synthesis of the PROTAC degrader BMS-986365, this compound serves as a starting material. The synthesis of a key intermediate involves the following step:

-

Reaction: this compound is reacted with 1,2-dibromoethane. This is a nucleophilic substitution reaction where the phenolic hydroxyl group displaces one of the bromine atoms of 1,2-dibromoethane to form an ether linkage.

This resulting intermediate is then further elaborated to construct the final PROTAC molecule.

Workflow for PROTAC Intermediate Synthesis

Caption: Role of this compound in PROTAC synthesis.

Precursor for Bioactive Heterocycles

The structural motifs present in this compound make it an ideal precursor for the synthesis of various bioactive heterocyclic compounds. The ortho-positioning of the hydroxyl and nitro groups in its derivatives allows for cyclization reactions to form heterocycles such as benzoxazoles and phenoxazines, which are important scaffolds in medicinal chemistry. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for building these complex ring systems.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information

| Hazard Class | Category | |---|---| | Acute Toxicity, Oral | Category 4 | | Hazardous to the aquatic environment, acute hazard | Category 1 |

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P301 + P317: IF SWALLOWED: Get medical help.[2]

-

P330: Rinse mouth.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in organic synthesis and a growing importance in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for the construction of complex molecules, including novel therapeutics like PROTACs. The detailed synthetic protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this compound in their work. As the demand for new and innovative therapeutic agents continues to grow, the role of key intermediates like this compound in advancing medicinal chemistry is expected to expand.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-4-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical properties, spectroscopic data, and a validated synthesis protocol.

Core Molecular Identity

This compound is a substituted aromatic compound with the chemical formula C₆H₄BrNO₃.[1] It is also known by its synonym, 4-Hydroxy-3-bromonitrobenzene.[2] The molecule consists of a phenol ring substituted with a bromine atom at position 2 and a nitro group at position 4.

| Identifier | Value |

| Chemical Formula | C₆H₄BrNO₃[1] |

| Molecular Weight | 218.00 g/mol [2] |

| CAS Number | 5847-59-6[1] |

| Physical Form | White to Yellow powder to crystal[3] |

| Melting Point | 111-115 °C |

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, providing a detailed fingerprint of its molecular architecture.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides precise information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.45 | d | 2.7 | H-3 |

| 8.16 | dd | 9.0, 2.6 | H-5 |

| 7.13 | d | 9.1 | H-6 |

| 6.18 | s | - | -OH |

Solvent: CDCl₃, Frequency: 250 MHz[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are predicted chemical shifts based on computational models and data from similar substituted phenols.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 160-165 | C-1 (C-OH) |

| 140-145 | C-4 (C-NO₂) |

| 125-130 | C-5 |

| 115-120 | C-6 |

| 110-115 | C-3 |

| 105-110 | C-2 (C-Br) |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. Spectra are available in public databases such as the NIST/EPA Gas-Phase Infrared Database.[1][5] Key vibrational modes are assigned as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~1580, ~1470 | Aromatic C=C stretch |

| ~1520, ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1280 | C-O stretch |

| ~830 | C-H out-of-plane bend |

| ~650 | C-Br stretch |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Mass spectra are available in databases like the Wiley Registry of Mass Spectral Data.[6] The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion.[7] Due to the presence of bromine, a characteristic M+2 isotope peak is observed with a relative intensity of approximately 98% of the molecular ion peak.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct bromination of 4-nitrophenol.

Experimental Protocol

Materials:

-

4-nitrophenol

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

Procedure:

-

Dissolve 4-nitrophenol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the 4-nitrophenol solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][9][10][11][12]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from dichloromethane to yield this compound as a crystalline solid.[4]

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical workflow to elucidate the molecular structure.

References

- 1. Phenol, 2-bromo-4-nitro- [webbook.nist.gov]

- 2. This compound | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To [chem.rochester.edu]

Technical Guide: Physicochemical Properties of 2-Bromo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-4-nitrophenol, a key intermediate in various chemical syntheses. This document outlines the experimentally determined and predicted values for these fundamental physical properties and details the standardized methodologies for their determination.

Physicochemical Data Summary

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.

| Property | Value | Data Type |

| Melting Point | 111-115 °C | Experimental Range |

| 112 °C[1] | Experimental | |

| Boiling Point | 298.1 ± 25.0 °C | Predicted |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound characterization. The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup (Digital Apparatus): The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil, with the oil level below the point of attachment.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.

-

Boiling Point Determination: Siwoloboff Method (Micro Boiling Point)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, the Siwoloboff method is a suitable technique.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with heating oil or a programmable heating block)

-

Rubber band or other means of attachment

Procedure:

-

Sample Preparation: A small amount of the liquid to be tested is placed in the fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath.

-

Heating: The heating bath is heated gently. Initially, air trapped in the capillary tube will expand and be expelled.

-

Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The bath is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points.

References

In-Depth Technical Guide to Electrophilic Aromatic Substitution in Nitrophenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on nitrophenol substrates. It details the underlying principles governing reactivity and regioselectivity, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Principles: The Interplay of Directing Groups

The reactivity and orientation of electrophilic attack on a nitrophenol ring are governed by the competing electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups.

-

Hydroxyl Group (-OH): The -OH group is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect), stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This effect is most pronounced at the ortho and para positions.

-

Nitro Group (-NO₂): Conversely, the -NO₂ group is a strong deactivating group and a meta-director.[1] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the arenium ion intermediate. This deactivation is strongest at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[1]

The interplay of these two groups dictates the outcome of EAS reactions on nitrophenols. The powerful activating effect of the -OH group generally dominates, making the ring more susceptible to electrophilic attack than nitrobenzene, but less so than phenol. The regioselectivity is a nuanced consequence of the relative positions of the -OH and -NO₂ groups.

Logical Relationship of Directing Effects in Nitrophenols

Caption: Interplay of activating and deactivating groups in nitrophenols.

Electrophilic Aromatic Substitution Reactions of Nitrophenol Isomers

Nitration

Further nitration of mononitrophenols is a common route to dinitrophenols. The incoming electrophile (NO₂⁺) is directed by the existing substituents.

Nitration of o-Nitrophenol and p-Nitrophenol

Caption: Pathways for the synthesis of dinitrophenols.

-

o-Nitrophenol: The -OH group directs ortho (C6) and para (C4) to itself. The -NO₂ group directs meta (C4, C6) to itself. Both groups reinforce substitution at the C4 and C6 positions.

-

m-Nitrophenol: The -OH group directs to C2, C4, and C6. The -NO₂ group directs to C5. The powerful activating effect of the -OH group typically leads to substitution at the positions it directs.

-

p-Nitrophenol: The -OH group directs ortho (C2, C6) to itself. The -NO₂ group directs meta (C2, C6) to itself. Both groups direct the incoming electrophile to the C2 and C6 positions. The formation rate and yield of 2,4-dinitrophenol are reported to be slightly higher when starting from 2-nitrophenol compared to 4-nitrophenol.[2]

| Starting Material | Product(s) | Reagents & Conditions | Yield | Reference |

| Phenol | 2,4-Dinitrophenol | Nitric acid in an aqueous-alcoholic medium, boiling | 80% | [3] |

| o-Nitrophenol | 2,4-Dinitrophenol, 2,6-Dinitrophenol | Photolysis and photooxidation of NO₂⁻/HONO | - | [2][4] |

| p-Nitrophenol | 2,4-Dinitrophenol | Photolysis and photooxidation of NO₂⁻/HONO | - | [2][4] |

Halogenation

The halogenation of nitrophenols is a feasible process, with the regioselectivity again being a product of the directing effects of the existing substituents.

-

p-Nitrophenol: Bromination of p-nitrophenol in glacial acetic acid yields 2,6-dibromo-4-nitrophenol.[5] The -OH group directs the incoming bromine atoms to the positions ortho to it (C2 and C6).

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

| p-Nitrophenol | 2,6-Dibromo-4-nitrophenol | Bromine in glacial acetic acid, room temperature then 85°C | - | [5] |

Sulfonation

Sulfonation of nitrophenols is possible, though the strongly deactivating nitro group can make the reaction conditions more forcing than for phenol itself. The incoming electrophile is SO₃ or a protonated form.

-

General Considerations: The sulfonation of nitroaromatic compounds can be achieved using sulfur trioxide. To minimize the formation of sulfone byproducts, the reaction is typically carried out by adding gaseous sulfur trioxide to the nitroaromatic compound at a temperature below 40°C, followed by heating to at least 130°C to complete the reaction.[6] While specific protocols for nitrophenols are not abundant in the readily available literature, this general procedure for nitroaromatics provides a starting point. The -OH group will strongly direct the sulfonation to its ortho and para positions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with strongly deactivated aromatic rings.[7][8] The presence of the electron-withdrawing nitro group, and the tendency of the phenolic -OH group to complex with the Lewis acid catalyst, severely limits the applicability of these reactions to nitrophenols.[7][8]

-

Limitations:

-

Ring Deactivation: The nitro group deactivates the ring towards electrophilic attack by the carbocation or acylium ion.

-

Catalyst Complexation: The lone pairs on the oxygen of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and inhibiting the reaction.[8]

-

Rearrangements (Alkylation): Even if the reaction were to proceed, Friedel-Crafts alkylation is prone to carbocation rearrangements.[7]

-

While there is a report of Friedel-Crafts acylation of o-nitrophenol with acyl chlorides in the presence of aluminum chloride using nitrobenzene as a solvent, the yields of the desired hydroxy ketone are modest, with significant recovery of the starting nitrophenol.[9] This suggests that while not entirely impossible, the reaction is challenging and inefficient.

Experimental Protocols

Dibromination of p-Nitrophenol[5]

Workflow for the Dibromination of p-Nitrophenol

References

- 1. Limitations of Friedel-Crafts Alkyation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reaction Mechanism of Nitrophenol Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the bromination of nitrophenols. It delves into the underlying principles of electrophilic aromatic substitution as applied to this specific class of compounds, detailing the intricate interplay of activating and deactivating substituent effects that dictate reaction outcomes. The guide further presents kinetic data, detailed experimental protocols, and visual representations of reaction pathways and workflows to support advanced research and development in chemical synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of nitrophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this mechanism involves the attack of an electrophile, in this case, a polarized bromine species (Br⁺), on the electron-rich benzene ring. The reactivity and regioselectivity of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring: the hydroxyl (-OH) group and the nitro (-NO₂) group.

-

Hydroxyl (-OH) Group Effect : The -OH group is a potent activating group.[1][2] Through its lone pairs of electrons, it donates electron density into the aromatic ring via resonance, significantly increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.[1][2] This activating effect is most pronounced at the positions ortho and para to the hydroxyl group, making it an ortho, para-director.[1][3]

-

Nitro (-NO₂) Group Effect : Conversely, the -NO₂ group is a strong deactivating group.[3] Due to the high electronegativity of the nitrogen and oxygen atoms, it withdraws electron density from the ring through both inductive and resonance effects. This reduction in electron density makes the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, which renders the meta position the least deactivated and thus the preferred site of attack for an incoming electrophile. The nitro group is therefore a meta-director.[3]

The final substitution pattern on a nitrophenol molecule is a result of the competition and/or reinforcement of these two directing effects.

Bromination of p-Nitrophenol

In 4-nitrophenol, the powerful activating and ortho, para-directing hydroxyl group dictates the position of substitution. Since the para position is already occupied by the nitro group, the incoming electrophile is directed to the two equivalent ortho positions (C2 and C6). The deactivating nitro group also disfavors substitution at these positions, but the activating effect of the hydroxyl group is overwhelmingly dominant. This typically leads to di-bromination if a sufficient amount of the brominating agent is used.

pnp [label=<

p-Nitrophenol HOC CC || CC O₂NC

];

transition_state [label=<

Arenium Ion Intermediate (Sigma Complex) HOCH Br (+)CC || CC O₂NC

];

product [label=<

2-Bromo-4-nitrophenol HOCBr CC || CC O₂NC

];

pnp -> transition_state [label="+ Br₂"]; transition_state -> product [label="- HBr"]; } mend Figure 2: Reaction mechanism for the mono-bromination of p-nitrophenol.

Bromination of o-Nitrophenol

For 2-nitrophenol, the directing effects are more complex. The -OH group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The -NO₂ group deactivates the ring, particularly at C1, C3, and C5, and directs to these same positions (meta to itself). The powerful activation of the hydroxyl group still dominates, favoring substitution at C4 and C6. Steric hindrance from the adjacent nitro group can slightly disfavor substitution at the C6 position, often leading to a mixture of products with 4-bromo-2-nitrophenol being a major component.

onp [label=<

o-Nitrophenol HOCNO₂ CC || CC C

];

transition_state_4 [label=<

Arenium Ion (C4 Attack) HOCNO₂ (+)CC || H BrCC C

];

product_4 [label=<

4-Bromo-2-nitrophenol HOCNO₂ CC || BrCC C

];

transition_state_6 [label=<

Arenium Ion (C6 Attack) HOCNO₂ CC || CC H BrC(+)

];

product_6 [label=<

6-Bromo-2-nitrophenol HOCNO₂ CC || CC BrC

];

onp -> transition_state_4 [label="+ Br₂"]; transition_state_4 -> product_4 [label="- HBr"]; onp -> transition_state_6 [label="+ Br₂"]; transition_state_6 -> product_6 [label="- HBr"]; } mend Figure 3: Competing pathways for the bromination of o-nitrophenol.

Bromination of m-Nitrophenol

In 3-nitrophenol, the directing effects of the hydroxyl and nitro groups are synergistic. The -OH group directs substitution to the C2, C4, and C6 positions. The -NO₂ group directs to these same positions (all are meta to the nitro group). The C2 position is sterically hindered by two adjacent bulky groups. Therefore, substitution occurs preferentially at the C4 and C6 positions, which are both ortho and para to the hydroxyl group and meta to the nitro group.

mnp [label=<

m-Nitrophenol HOC CC NO₂|| CC C

];

transition_state [label=<

Arenium Ion (C4 Attack) HOC (+)CC NO₂|| H BrCC C

];

product [label=<

4-Bromo-3-nitrophenol HOC CC NO₂|| BrCC C

];

mnp -> transition_state [label="+ Br₂"]; transition_state -> product [label="- HBr"]; } mend Figure 4: Reinforced directing effects in the bromination of m-nitrophenol.

Reaction Kinetics

The kinetics of nitrophenol bromination can be complex and are highly dependent on the reaction conditions, such as the solvent and the nature of the brominating agent.

For the bromination of p-nitrophenol with molecular bromine in acetic acid, variable orders in both bromine and p-nitrophenol have been observed.[4][5] This complexity suggests that multiple reaction pathways are operative. A proposed rate expression that conforms to the observations is:

Rate = k[ArH][Br₂] + k'[ArH][Br₂]² + k''[ArH]²[Br₂] [4][5]

This rate law implies that the rate-determining step can involve different electrophiles depending on the reactant concentrations, including a bromine molecule, a substrate-bromine complex, or solvent molecules.[4][5] At higher reactant concentrations, the overall order of the reaction is three, while at lower concentrations, it is less than three.[4]

Studies using N-bromosuccinimide (NBS) as the brominating agent in an acetic acid/sodium acetate mixture have shown that phenols with electron-withdrawing groups, such as nitrophenols, exhibit a fractional dependence on the substrate concentration.

More direct measurements in aqueous solution at pH 7 have determined the specific second-order reaction rates for the bromination of nitrophenol isomers.[6]

Data Presentation

The following tables summarize the available quantitative data for the bromination of nitrophenols.

Table 1: Kinetic Data for Nitrophenol Bromination

| Nitrophenol Isomer | Brominating Agent | Solvent | Temperature (°C) | Specific Reaction Rate (k) | Citation |

| o-Nitrophenol | Molecular Bromine (Br₂) | Aqueous (pH 7) | 26.0 | 7294 M⁻¹s⁻¹ | [6] |

| m-Nitrophenol | Molecular Bromine (Br₂) | Aqueous (pH 7) | 26.0 | 6147 M⁻¹s⁻¹ | [6] |

| p-Nitrophenol | Molecular Bromine (Br₂) | Aqueous (pH 7) | 26.0 | 9286 M⁻¹s⁻¹ | [6] |

| p-Nitrophenol | Molecular Bromine (Br₂) | Acetic Acid | 30.0 | Complex kinetics, variable order | [4][5] |

| o-Nitrophenol | N-Bromosuccinimide (NBS) | Acetic Acid | 35.0 | Fractional order in substrate | |

| p-Nitrophenol | N-Bromosuccinimide (NBS) | Acetic Acid | 35.0 | Fractional order in substrate |

Table 2: Product Yields for Nitrophenol Bromination

| Reactant | Product | Brominating Agent | Solvent | Yield (%) | Citation |

| p-Nitrophenol | 2,6-Dibromo-4-nitrophenol | Bromine (Br₂) | Glacial Acetic Acid | 96-98 | [7] |

| 2-Amino-3-nitrophenol | 2-Bromo-3-nitrophenol | HBr, NaNO₂, CuBr | Water/Dioxane | 45 | [8] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in synthetic chemistry. Below are representative procedures for the bromination of nitrophenols.

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of 2,6-dibromo-4-nitrophenol.[7]

Materials:

-

p-Nitrophenol (278 g, 2.0 moles)

-

Glacial Acetic Acid (1530 cc total)

-

Bromine (750 g, 240 cc, 4.7 moles)

-

Water

Apparatus:

-

5-L round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas trap

Procedure:

-

Dissolution: In the 5-L flask, dissolve 278 g (2.0 moles) of p-nitrophenol in 830 cc of glacial acetic acid.

-

Bromine Addition: Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid. Add this solution dropwise to the stirred p-nitrophenol solution at room temperature over a period of three hours. The evolved hydrogen bromide should be directed to a gas trap.

-

Heating: After the addition is complete, continue stirring for 30 minutes. Then, warm the mixture on a steam bath to an internal temperature of approximately 85°C for one hour to drive off excess bromine.

-

Workup: Pass a stream of air through the reaction mixture to remove the last traces of bromine. Treat the resulting yellow or brown mixture with 1.1 L of cold water.

-

Crystallization: Stir the mixture until cool and allow it to stand overnight in an ice bath to complete crystallization.

-

Isolation and Purification: Collect the pale yellow crystalline product by suction filtration on a Büchner funnel. Wash the crystals first with 500 cc of 50% aqueous acetic acid, followed by a thorough washing with water.

-

Drying: Dry the product in an oven at 40–60°C. The expected yield is 570–583 g (96–98%) of 2,6-dibromo-4-nitrophenol.[7]

This is a general protocol for the regioselective bromination of activated phenols, which can be adapted for nitrophenols.[9]

Materials:

-

Substituted Phenol (e.g., nitrophenol) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent (e.g., Acetonitrile or Dichloromethane)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nitrophenol (1.0 eq) and the chosen solvent.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while stirring. Slow addition is critical to maintain regioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

-

Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane. Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired brominated nitrophenol.

Conclusion

The bromination of nitrophenols is a fundamentally important reaction in organic synthesis, governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is a predictable consequence of the powerful ortho, para-directing hydroxyl group and the deactivating, meta-directing nitro group. While the reaction mechanisms are well-understood qualitatively, the kinetics can be complex, indicating multiple competing pathways under certain conditions. For synthetic applications, the choice of brominating agent, solvent, and temperature are critical parameters that must be carefully controlled to achieve high yields and desired regioselectivity. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of nitrophenol-based compounds.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Biological Nexus of Brominated Nitrophenols: A Technical Guide to Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated nitrophenols represent a compelling class of organic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. The unique chemical architecture, characterized by the presence of one or more bromine atoms and a nitro group on a phenol scaffold, imparts distinct physicochemical properties that translate into a spectrum of biological effects. This technical guide provides an in-depth exploration of the biological activities of brominated nitrophenols, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the quantitative data from various studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by these compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Brominated nitrophenols have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The presence of both bromine and nitro functional groups on the phenolic ring is believed to contribute synergistically to their antimicrobial action. The mechanism of action is often attributed to the disruption of cellular processes, including membrane integrity, enzyme function, and DNA replication.

Quantitative Antimicrobial Data

The antimicrobial potency of brominated nitrophenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various brominated nitrophenols and related compounds against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5′-bromo-2′-hydroxy-3′-nitrochalcone | E. coli ATCC 25922 | - (Inhibited growth at 0.05% and 0.1%) | [1] |

| 6-bromo-8-nitroflavone | E. faecalis ATCC 19433 | - (Inhibited growth at 0.1%) | [2] |

| 6-bromo-8-nitroflavone | S. aureus ATCC 29213 | - (Inhibited growth at 0.05% and 0.1%) | [2] |

| 6-bromo-8-nitroflavone | E. coli ATCC 25922 | - (Inhibited growth at 0.05% and 0.1%) | [2] |

| 6-bromo-8-nitroflavone | C. albicans ATCC 10231 | - (Inhibited growth at 0.05% and 0.1%) | [2] |

| Di-bromo substituted nitrovinylfuran | S. aureus (MRSA) | < 4 | [3] |

Note: Some studies reported inhibition at a certain percentage concentration rather than a specific MIC value.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compound (brominated nitrophenol) stock solution

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (medium with inoculum)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare the microbial inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the absorbance can be read using a microplate reader.

Anticancer Activity

A significant area of research for brominated nitrophenols is their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. The generation of reactive oxygen species (ROS) is often a key event in the initiation of these cytotoxic effects.

Quantitative Anticancer Data

The anticancer activity of brominated nitrophenols is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability. The table below presents IC50 values for several brominated nitrophenol derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Chalcone Derivative (H72) | MGC803 (Gastric Cancer) | 3.57 | [4] |

| Brominated Chalcone Derivative (H72) | HGC27 (Gastric Cancer) | 4.89 | [4] |

| Brominated Chalcone Derivative (H72) | SGC7901 (Gastric Cancer) | 5.61 | [4] |

| Bromophenol Hybrid (17a) | A549 (Lung Cancer) | - (Induces apoptosis at 5, 10, and 20 µg/mL) | [1][5] |

| Brominated Plastoquinone Analog (BrPQ5) | Leukemia | 1.55 - 4.41 | [6] |

| Brominated Plastoquinone Analog (BrPQ5) | Non-Small Cell Lung Cancer | 1.55 - 4.41 | [6] |

| Brominated Plastoquinone Analog (BrPQ5) | Colon Cancer | 1.55 - 4.41 | [6] |

| Brominated Plastoquinone Analog (BrPQ5) | Melanoma | 1.55 - 4.41 | [6] |

| Brominated Plastoquinone Analog (BrPQ5) | Ovarian Cancer | 1.55 - 4.41 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

Test compound (brominated nitrophenol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of many brominated compounds are mediated through the induction of oxidative stress and subsequent apoptosis. The generation of ROS disrupts the cellular redox balance, leading to mitochondrial dysfunction and the activation of apoptotic signaling cascades.

References

- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

2-Bromo-4-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrophenol is a valuable chemical intermediate characterized by its trifunctional nature, incorporating a hydroxyl group, a bromine atom, and a nitro group on a benzene ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the synthesis of targeted therapies, where precise molecular architectures are paramount for efficacy and selectivity. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a chemical intermediate, with a focus on its role in the development of advanced therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5847-59-6 | [1] |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 111-115 °C | |

| Boiling Point | 298.1 °C at 760 mmHg | |

| Density | 1.881 g/cm³ | |

| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dichloromethane. | |

| ¹H NMR (CDCl₃, 250 MHz) | δ 8.45 (d, J=2.7 Hz, 1H), 8.16 (dd, J=9.0, 2.6 Hz, 1H), 7.13 (d, J=9.1 Hz, 1H), 6.18 (s, 1H) | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 4-nitrophenol. The experimental protocol below provides a detailed procedure.

Experimental Protocol: Bromination of 4-Nitrophenol

Objective: To synthesize this compound from 4-nitrophenol.

Materials:

-

4-Nitrophenol

-

Glacial Acetic Acid

-

Bromine

-

Dichloromethane

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml).

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

Slowly add bromine (40 ml) to the solution using a dropping funnel.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from dichloromethane to obtain the pure this compound.[2]

Yield: Quantitative data for this specific reaction yield is not consistently reported in publicly available literature, as it can be highly dependent on the specific reaction scale and purification methods.

Application in the Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of various pharmaceutical agents. Its functional groups provide handles for a range of chemical modifications, including etherification, nucleophilic aromatic substitution, and reduction of the nitro group.

Synthesis of an Intermediate for the PROTAC Degrader BMS-986365

A notable application of this compound is in the synthesis of a key intermediate for BMS-986365, a potent dual androgen receptor (AR) ligand-directed degrader and antagonist.[3][4][5] The initial step involves the etherification of this compound with 1,2-dibromoethane.

Caption: General workflow for the etherification of this compound.

Objective: To synthesize 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene, an intermediate for BMS-986365.

Materials:

-

This compound

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure (based on a general method for similar transformations): [6]

-

To a solution of this compound in acetone in a round-bottom flask, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for approximately 10 minutes.

-

Add an excess of 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene.

Quantitative Data: Specific yield and reaction times for this particular synthesis are proprietary and not detailed in the available literature. However, for a similar mono-alkylation of a phenol with 1,2-dibromoethane, a yield of around 40% has been reported.[6]

Signaling Pathways of End-Product Pharmaceuticals

The intermediates synthesized from this compound are used to create drugs that target specific biological pathways. Understanding these pathways is crucial for drug development professionals.

Androgen Receptor (AR) Signaling Pathway and BMS-986365

BMS-986365 is a PROTAC (Proteolysis Targeting Chimera) that targets the Androgen Receptor (AR). The AR signaling pathway is a key driver in prostate cancer.[1][7] BMS-986365 functions as both an antagonist, blocking the receptor's activity, and as a degrader, marking the AR protein for destruction by the cell's proteasome system.[4][5]

Caption: Androgen Receptor signaling and the dual mechanism of BMS-986365.

Thrombopoietin Receptor (TPO-R) Signaling Pathway

While a direct, detailed synthetic route from this compound to Eltrombopag is not prominently featured in the reviewed literature, understanding the target pathway of related compounds is still valuable. Eltrombopag is a small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[8] Activation of this receptor stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[9][10][11]

Caption: Simplified Thrombopoietin Receptor (TPO-R) signaling pathway.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of complex pharmaceutical molecules. Its utility in the construction of the PROTAC degrader BMS-986365 underscores its importance in the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating the strategic use of this valuable building block in the creation of novel and effective medicines. Further exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of a wider array of bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]

- 5. urotoday.com [urotoday.com]

- 6. cssp.chemspider.com [cssp.chemspider.com]

- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Molecular mechanisms of thrombopoietin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Synthesis of 2-Bromo-4-nitrophenol

This technical guide provides a detailed overview of the historical methods for the synthesis of 2-Bromo-4-nitrophenol, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at established experimental protocols, comparative data, and reaction pathways.

Introduction

This compound is a substituted aromatic compound of interest in the synthesis of various organic molecules. Historically, its preparation has been approached through several key synthetic strategies. The most prominent and direct method involves the electrophilic bromination of 4-nitrophenol. An alternative, multi-step approach utilizes the Sandmeyer reaction, starting from a substituted aniline. This guide will delve into the core methodologies of these historical syntheses, presenting detailed experimental procedures and associated data.

Core Synthesis Methodologies

Two primary historical routes for the synthesis of this compound are detailed below:

-

Direct Bromination of 4-Nitrophenol: This is a classical and straightforward approach where 4-nitrophenol undergoes electrophilic aromatic substitution with bromine. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore directed to the position ortho to the hydroxyl group.

-

Sandmeyer Reaction of 2-Methoxy-5-nitroaniline: This method involves the diazotization of an amino group on a precursor molecule, followed by a copper-catalyzed bromide substitution (the Sandmeyer reaction). A subsequent demethylation step is required to yield the final phenolic product.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from the historical synthesis methods described.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Direct Bromination | 4-Nitrophenol | Bromine | Glacial Acetic Acid | 24 hours | Not explicitly stated for mono-bromo product | [2] |

| Sandmeyer Reaction | 2-Methoxy-5-nitroaniline | NaNO₂, HBr, CuBr, NaOH | - | Not specified | 55.8 | [1] |

Note: The yield for the direct bromination to 2,6-dibromo-4-nitrophenol from 4-nitrophenol is reported to be very high (96-98%), suggesting that controlling the reaction to achieve mono-bromination might require careful control of stoichiometry and reaction conditions.[3]

Experimental Protocols

Method 1: Direct Bromination of 4-Nitrophenol

This protocol is based on the general method for the bromination of nitrophenols.

Materials:

-

4-Nitrophenol

-

Bromine

-

Glacial Acetic Acid

-

Dichloromethane (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for solvent evaporation under reduced pressure

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml).[2]

-

With stirring, add bromine (40 ml) to the solution at room temperature.[2]

-

Stir the reaction mixture under a nitrogen atmosphere for 24 hours.[2]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[2]

-

Recrystallize the resulting residue from dichloromethane to obtain the purified this compound.[2]

Method 2: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-methoxy-5-nitroaniline.

Materials:

-

2-Methoxy-5-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for diazotization and substitution reactions.

Procedure:

-

Diazotization: Dissolve 2-methoxy-5-nitroaniline in an appropriate acidic solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved. This reaction results in the formation of 2-bromo-4-nitroanisole.[1]

-

Nucleophilic Substitution (Demethylation): Treat the 2-bromo-4-nitroanisole with sodium hydroxide to achieve a nucleophilic substitution reaction, cleaving the methyl ether to form the sodium salt of this compound.[1]

-

Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.[1]

-

The product can then be collected by filtration and purified by recrystallization. The overall yield for this multi-step process is reported to be 55.8%.[1]

Reaction Pathway Visualization

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Direct Bromination of 4-Nitrophenol.

Caption: Synthesis via Sandmeyer Reaction.

References

An In-depth Technical Guide to 2-Bromo-4-nitrophenol: Discovery and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitrophenol is a versatile chemical intermediate that has found utility in a range of synthetic applications, from foundational organic chemistry to the development of complex modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, with a focus on its synthesis, physicochemical properties, and early applications. Detailed experimental protocols are provided for key synthetic methods, and quantitative data are presented in a clear, tabular format. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, and a nitro group on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the halogen substituent influence the acidity of the phenolic proton and the reactivity of the aromatic ring, allowing for selective chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5847-59-6 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.00 g/mol | [1][2] |

| Melting Point | 111-115 °C | [2] |

| Appearance | White to yellow powder/crystal | TCI |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H400 (Very toxic to aquatic life) | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of 4-nitrophenol. An alternative approach involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline.

Bromination of 4-Nitrophenol

This method involves the electrophilic aromatic substitution of 4-nitrophenol with bromine in a suitable solvent, typically glacial acetic acid. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In 4-nitrophenol, the strong activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it.

Materials:

-

4-Nitrophenol

-

Bromine

-

Glacial Acetic Acid

-

Dichloromethane (for recrystallization)

Procedure:

-

Dissolve 4-nitrophenol in glacial acetic acid in a reaction flask equipped with a stirrer and under a nitrogen atmosphere.

-

Slowly add bromine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from dichloromethane to obtain pure this compound.

Characterization (¹H NMR):

-

¹H NMR (250 MHz, CDCl₃) δ: 8.45 (1H, d, J=2.7 Hz), 8.16 (1H, dd, J=9.0 Hz and 2.6 Hz), 7.13 (1H, d, J=9.1 Hz), and 6.18 (1H, s).

Alternative Synthesis from 2-Methoxy-5-nitroaniline

A novel synthesis route has been reported starting from 2-methoxy-5-nitroaniline. This method involves a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine atom, and subsequent demethylation to yield the final product.

Initial Studies and Applications

Historically, this compound has been primarily utilized as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—provides multiple reaction sites for further chemical modifications.

Early applications likely centered around the synthesis of dyes and other fine chemicals, leveraging the reactivity of the aromatic ring and the potential to modify the nitro and hydroxyl groups. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of more complex nitrogen-containing compounds. The bromine atom can participate in nucleophilic aromatic substitution reactions or, in more modern chemistry, in metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be alkylated or acylated.

While specific, dated examples of its early use are not extensively documented in readily accessible modern literature, its utility as a precursor for various substituted anilines and phenols is a logical application within the context of early 20th-century organic chemistry.

More recent studies have highlighted its role as a key starting material in the synthesis of complex molecules with significant biological activity. For instance, it has been used in the synthesis of luciferin analogues for bioluminescence imaging and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history of application in organic synthesis. Its straightforward preparation and the presence of multiple reactive functional groups have made it a useful building block for the creation of a wide array of more complex molecules. While its initial discovery and early applications are not as prominently documented as some other chemical compounds, its continued use in modern synthetic chemistry, including in the development of advanced therapeutic modalities, underscores its lasting importance. This guide provides a foundational understanding of this compound for researchers and professionals, facilitating its effective utilization in their scientific endeavors.

References

An In-depth Technical Guide to the Theoretical Properties of Substituted Nitrophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenols are a significant class of organic compounds characterized by a phenol ring bearing one or more nitro groups. The presence and position of the electron-withdrawing nitro group(s) dramatically influence the electronic structure, reactivity, and physicochemical properties of the phenol moiety. This guide provides a comprehensive overview of the theoretical properties of substituted nitrophenols, offering insights relevant to their application in drug discovery, materials science, and environmental chemistry. We will delve into their synthesis, electronic properties, acidity, and spectroscopic characteristics, supported by detailed experimental protocols and computational data.

Synthesis of Substituted Nitrophenols

The synthesis of substituted nitrophenols is primarily achieved through the electrophilic nitration of phenol or its derivatives. The reaction conditions can be tuned to favor the formation of specific isomers.

General Experimental Workflow for Synthesis

The synthesis of substituted nitrophenols typically follows a multi-step process involving reaction, workup, and purification.

Caption: A generalized workflow for the synthesis and purification of substituted nitrophenols.

Experimental Protocol: Synthesis of o- and p-Nitrophenol

This protocol describes the direct nitration of phenol to yield a mixture of ortho- and para-nitrophenols, followed by their separation.

Materials:

-

Phenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Dichloromethane

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Nitration: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of phenol in a suitable solvent. To this mixture, add a solution of concentrated nitric acid dropwise, maintaining the temperature below 20°C.

-

Reaction Quenching: After the addition is complete, continue stirring for a specified time, then pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product mixture with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude product mixture.

-

Separation: Separate the o- and p-isomers using column chromatography on silica gel. o-Nitrophenol is less polar and will elute first.

Electronic Properties and Acidity

The nitro group is a strong electron-withdrawing group, which significantly impacts the electron density distribution in the phenol ring and the acidity of the hydroxyl proton.

Inductive and Resonance Effects

The nitro group exerts a strong -I (inductive) and -R (resonance) effect. These effects are most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group, leading to increased stabilization of the corresponding phenoxide ion.

Acidity and pKa Values

The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol (pKa ≈ 10). The more nitro groups present and the closer they are to the hydroxyl group (ortho/para positions), the stronger the acid.

| Compound | Substituent(s) | pKa |

| Phenol | - | 9.98 |

| 2-Nitrophenol | 2-NO₂ | 7.23 |

| 3-Nitrophenol | 3-NO₂ | 8.35 |

| 4-Nitrophenol | 4-NO₂ | 7.15 |

| 2,4-Dinitrophenol | 2,4-(NO₂)₂ | 4.11 |

| 2,6-Dinitrophenol | 2,6-(NO₂)₂ | 3.71 |

| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-(NO₂)₃ | 0.38 |

Experimental Protocol: Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the nitrophenol.

Materials:

-

Substituted nitrophenol of interest

-

Buffer solutions of varying known pH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or water).

-

Prepare a series of solutions with the same concentration of the nitrophenol in different buffer solutions covering a pH range around the expected pKa.

-

Record the UV-Vis spectrum for each solution, including a fully protonated form (in acidic solution) and a fully deprotonated form (in basic solution).

-

Determine the wavelength of maximum absorbance (λmax) for the deprotonated species.

-

Measure the absorbance of all buffered solutions at this λmax.

-

Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance of the sample at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

-

Plot pH versus log((A_max - A) / (A - A_min)) . The y-intercept of the resulting line will be the pKa.

Spectroscopic Properties

The substitution pattern of nitrophenols gives rise to distinct spectroscopic signatures.

UV-Visible Spectroscopy

Substituted nitrophenols exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern and the pH of the solution. The deprotonated phenoxide form typically shows a bathochromic (red) shift compared to the protonated form.

| Compound | λmax (Acidic, nm) | λmax (Basic, nm) |

| 2-Nitrophenol | ~350 | ~415 |

| 3-Nitrophenol | ~330 | ~390 |

| 4-Nitrophenol | ~317 | ~400 |

| 2,4-Dinitrophenol | ~360 | ~375 |

Experimental Protocol: UV-Vis Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the nitrophenol sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration.

-